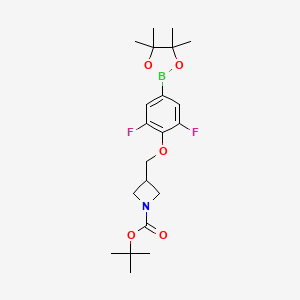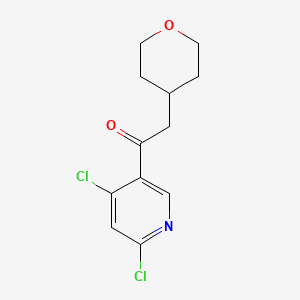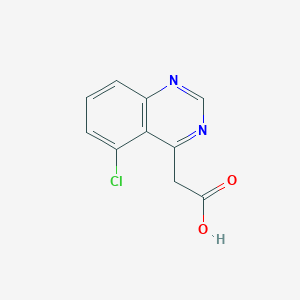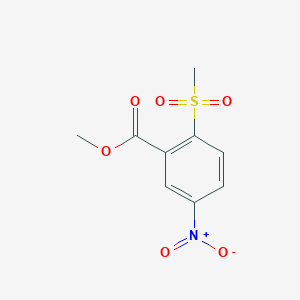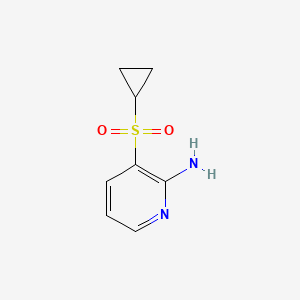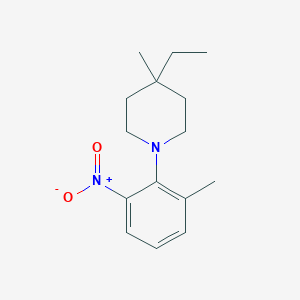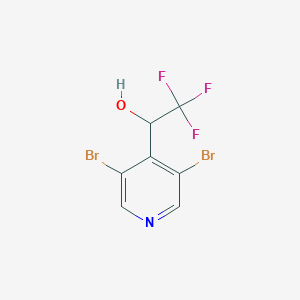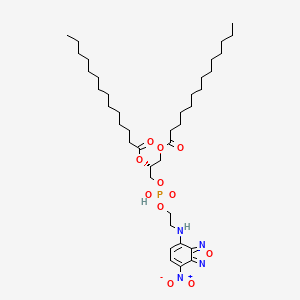
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled is a fluorescently labeled phospholipid derivative. This compound is commonly used in biochemical and biophysical research due to its ability to integrate into lipid bilayers and its fluorescent properties, which allow for the visualization and study of membrane dynamics and interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled typically involves the esterification of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine with 7-nitrobenzofurazan. The reaction is carried out under controlled conditions to ensure the selective labeling of the phosphoethanolamine moiety .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research applications .
化学反应分析
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled can undergo various chemical reactions, including:
Oxidation: The nitrobenzofurazan moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzofurazan moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrobenzofurazan moiety can yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
科学研究应用
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled has a wide range of applications in scientific research:
Chemistry: Used as a probe to study lipid interactions and membrane dynamics.
Biology: Facilitates the visualization of cellular membranes and the study of membrane-associated processes.
Medicine: Employed in drug delivery research to track the distribution and interaction of lipid-based drug carriers.
Industry: Utilized in the development of biosensors and diagnostic tools due to its fluorescent properties.
作用机制
The compound exerts its effects primarily through its integration into lipid bilayers. The 7-nitrobenzofurazan moiety provides fluorescence, allowing researchers to track the compound within biological membranes. The phosphoethanolamine headgroup interacts with other membrane components, influencing membrane structure and dynamics .
相似化合物的比较
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): Another phospholipid used in membrane studies but lacks the fluorescent labeling.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE): Similar structure but without the 7-nitrobenzofurazan label.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE): Contains longer fatty acid chains and is used in similar applications
Uniqueness
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled is unique due to its fluorescent properties, which make it particularly valuable for visualizing and studying membrane dynamics. This sets it apart from other similar phospholipids that do not possess fluorescent labels .
属性
分子式 |
C39H67N4O11P |
|---|---|
分子量 |
798.9 g/mol |
IUPAC 名称 |
[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C39H67N4O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-36(44)50-31-33(53-37(45)26-24-22-20-18-16-14-12-10-8-6-4-2)32-52-55(48,49)51-30-29-40-34-27-28-35(43(46)47)39-38(34)41-54-42-39/h27-28,33,40H,3-26,29-32H2,1-2H3,(H,48,49)/t33-/m1/s1 |
InChI 键 |
DDUUUCKXVHPVOB-MGBGTMOVSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


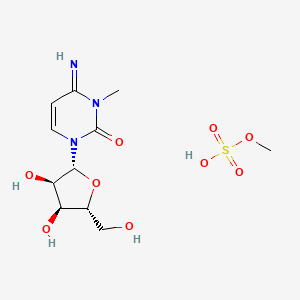
![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)
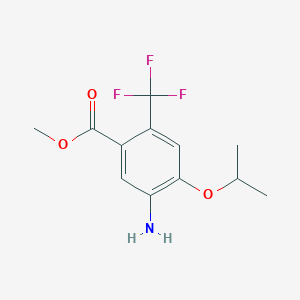
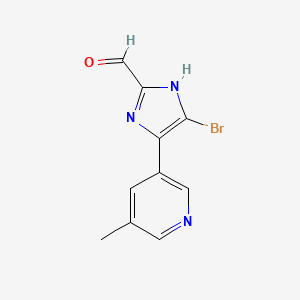
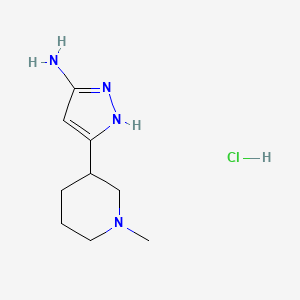
![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13714663.png)
![O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13714670.png)
